copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane
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Overview
Description
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane is a chemical compound that combines copper ions with an organic molecule containing an oxane ring and an alkynyl group
Preparation Methods
The preparation of copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane involves the condensation of acetylene and acetone, which can be promoted with either a base or Lewis acid catalysts . This reaction forms 2-methylbut-3-yn-2-ol, which can then be further reacted with copper ions to form the desired compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving copper ions and their interactions with organic molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane involves its interaction with molecular targets and pathways within biological systems. The copper ions in the compound can interact with various enzymes and proteins, potentially affecting their activity and function. The alkynyl group can also participate in chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane can be compared with other similar compounds, such as:
2-(2-Methylbut-3-yn-2-yloxy)oxane: This compound lacks the copper ion but has a similar organic structure.
{[(2-methylbut-3-yn-2-yl)oxy]methyl}benzene:
Properties
CAS No. |
65763-02-2 |
---|---|
Molecular Formula |
C10H15CuO2 |
Molecular Weight |
230.77 g/mol |
IUPAC Name |
copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane |
InChI |
InChI=1S/C10H15O2.Cu/c1-4-10(2,3)12-9-7-5-6-8-11-9;/h9H,5-8H2,2-3H3;/q-1;+1 |
InChI Key |
IFFNUICVHCHHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#[C-])OC1CCCCO1.[Cu+] |
Origin of Product |
United States |
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